8-(2-Ethoxyphenyl)-8-oxooctanoic acid
Overview
Description
8-(2-Ethoxyphenyl)-8-oxooctanoic acid is an organic compound characterized by the presence of an ethoxyphenyl group attached to an oxooctanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Ethoxyphenyl)-8-oxooctanoic acid typically involves the reaction of 2-ethoxybenzaldehyde with octanoic acid under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product. The process may involve multiple steps, including the formation of intermediate compounds, which are subsequently converted to the final product through further reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced equipment and techniques to control reaction parameters such as temperature, pressure, and pH. Purification methods such as crystallization, distillation, or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
8-(2-Ethoxyphenyl)-8-oxooctanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The ethoxyphenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
8-(2-Ethoxyphenyl)-8-oxooctanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 8-(2-Ethoxyphenyl)-8-oxooctanoic acid involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxybenzoic acid: Shares the ethoxyphenyl group but differs in the length and structure of the carbon chain.
8-Phenyl-8-oxooctanoic acid: Similar structure but lacks the ethoxy group.
8-(2-Methoxyphenyl)-8-oxooctanoic acid: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness
8-(2-Ethoxyphenyl)-8-oxooctanoic acid is unique due to the presence of both the ethoxyphenyl group and the oxooctanoic acid chain. This combination of functional groups imparts specific chemical and biological properties that distinguish it from other similar compounds. The ethoxy group can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.
Biological Activity
8-(2-Ethoxyphenyl)-8-oxooctanoic acid is an organic compound notable for its potential biological activities, including antimicrobial and anticancer properties. It features an ethoxyphenyl group attached to an oxooctanoic acid chain, which influences its chemical behavior and biological interactions. This compound is synthesized through various chemical reactions, primarily involving the reaction of 2-ethoxybenzaldehyde with octanoic acid, often catalyzed by acid or base conditions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In studies examining its effects against various bacterial strains, the compound demonstrated a capacity to inhibit growth, suggesting its potential as a therapeutic agent in treating infections.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 32 µg/mL |
Escherichia coli | 12 | 64 µg/mL |
Pseudomonas aeruginosa | 10 | 128 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in various cell lines. Studies have shown that it can induce apoptosis in cancer cells, particularly in lung cancer models. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.
Case Study: A549 Lung Cancer Cells
In a controlled experiment, A549 cells were treated with varying concentrations of this compound. Results indicated a dose-dependent decrease in cell viability, alongside increased activation of caspases and inhibition of NF-κB signaling pathways:
- Concentration : 0, 10, 20, 40 µM
- Cell Viability : Reduced from 100% (control) to approximately 30% at 40 µM.
- Caspase Activation : Increased levels of cleaved caspases were observed, indicating apoptosis.
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It may bind to receptors or enzymes involved in critical pathways such as cell cycle regulation and apoptosis. The compound's unique structure allows it to influence these pathways effectively.
Comparative Analysis with Similar Compounds
To better understand the distinct biological activity of this compound, it is useful to compare it with structurally similar compounds:
Table 2: Comparison of Biological Activities
Compound | Antimicrobial Activity | Anticancer Activity |
---|---|---|
This compound | Moderate | High |
2-Ethoxybenzoic acid | Low | Moderate |
8-Phenyl-8-oxooctanoic acid | Low | Moderate |
Uniqueness and Applications
The presence of both the ethoxyphenyl group and the oxooctanoic acid chain in this compound is crucial for its unique biological properties. This compound holds promise for further research and development in pharmaceuticals aimed at treating infections and cancer.
Properties
IUPAC Name |
8-(2-ethoxyphenyl)-8-oxooctanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-2-20-15-11-8-7-9-13(15)14(17)10-5-3-4-6-12-16(18)19/h7-9,11H,2-6,10,12H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGLFIMBYJUUAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)CCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645436 | |
Record name | 8-(2-Ethoxyphenyl)-8-oxooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898791-65-6 | |
Record name | 2-Ethoxy-η-oxobenzeneoctanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898791-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-(2-Ethoxyphenyl)-8-oxooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.